molecular formula C17H10O B1236603 17H-Cyclopenta(a)phenanthren-17-one CAS No. 50905-54-9

17H-Cyclopenta(a)phenanthren-17-one

Cat. No. B1236603
CAS RN: 50905-54-9
M. Wt: 230.26 g/mol
InChI Key: GRMNDOXXSKOLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17H-Cyclopenta(a)phenanthren-17-one, also known as 17H-Cyclopenta(a)phenanthren-17-one, is a useful research compound. Its molecular formula is C17H10O and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 17H-Cyclopenta(a)phenanthren-17-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17H-Cyclopenta(a)phenanthren-17-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

50905-54-9

Product Name

17H-Cyclopenta(a)phenanthren-17-one

Molecular Formula

C17H10O

Molecular Weight

230.26 g/mol

IUPAC Name

cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C17H10O/c18-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)17/h1-10H

InChI Key

GRMNDOXXSKOLOX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC4=O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC4=O

Other CAS RN

50905-54-9

synonyms

cyclopenta(a)phenanthren-17-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

FIG. 2 illustrates the use of the system of FIG. 1 for the analysis of a sample which contains amines. The mobile phase contains sodium dodecyl sulfate, methanol, water and sodium phosphate to adjust the pH to 2.5, which functions as the elutriant and peri-naphthindan-2,3,4-trione hydrate which functions as the reactant component. The sample to be analyzed contains glycinamide, glycinonitrile, and glycine. The objective in this instance is to detect the glycine and glycinamide in this mixture. The mobile phase is pumped through the system at the rate of 2 ml/min. The chromatographic column is of the reverse phase type and is maintained at 25° C. The oven which contains the reaction column was maintained at 105° C., and is packed with non-porous glass beads. The above components of the mixture were separated in the separation column 9, and were reacted in the reaction column 12 with the peri-naphthindan-2,3,4-trione hydrate of the mobile phase to yield di-hydroxy peri-naphthindenone as the principal reaction product. The compound which absorbs light energy in the frequency range of 380 nm was flowed with the mobile phase to the photometric detector which was set to scan this part of the visible spectrum. With particular reference to FIG. 2, the inverted peak F represents the dead volume of the system. G and H are the glycine and glycinamide peaks with peak I showing the presence of glycinonitrile. The area under the glycine and glycinamide peaks represents the relative amount of each of these materials present in the sample.
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